molecular formula C9H10N4O B11774636 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-amine

3-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-amine

Cat. No.: B11774636
M. Wt: 190.20 g/mol
InChI Key: LHQPTEPSTVNZCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-amine is a heterocyclic compound that features both an oxadiazole and a pyridine ring. The oxadiazole ring is known for its presence in various pharmacologically active compounds, making this compound of significant interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-amine typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient production of the compound without the need for protective groups.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimization of reaction conditions are common strategies to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions are common, especially at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted oxadiazoles and pyridines, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

3-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The oxadiazole ring is known to inhibit certain enzymes, while the pyridine ring can interact with various receptors, modulating biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of the oxadiazole and pyridine rings makes it a versatile scaffold for drug design and material science applications.

Properties

Molecular Formula

C9H10N4O

Molecular Weight

190.20 g/mol

IUPAC Name

3-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-amine

InChI

InChI=1S/C9H10N4O/c1-2-7-12-9(14-13-7)6-4-3-5-11-8(6)10/h3-5H,2H2,1H3,(H2,10,11)

InChI Key

LHQPTEPSTVNZCS-UHFFFAOYSA-N

Canonical SMILES

CCC1=NOC(=N1)C2=C(N=CC=C2)N

Origin of Product

United States

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